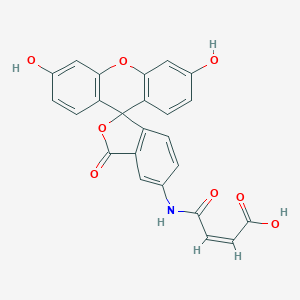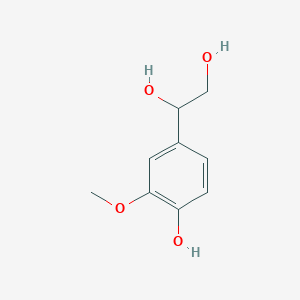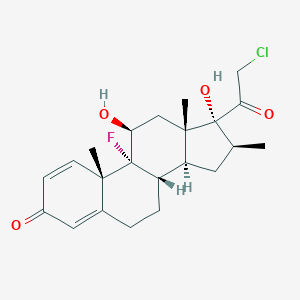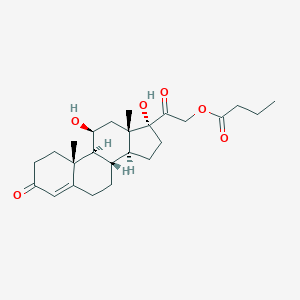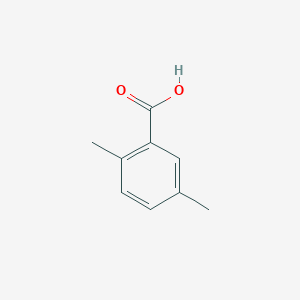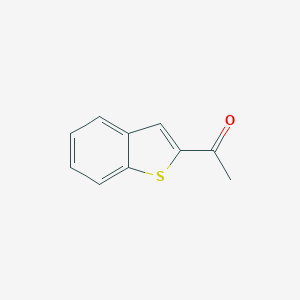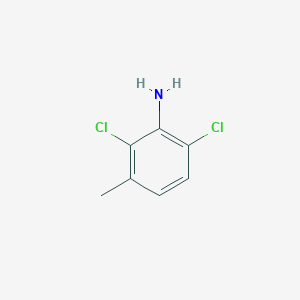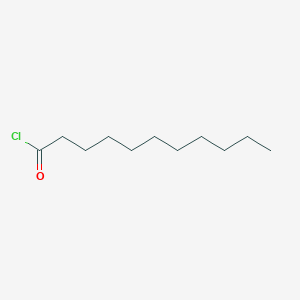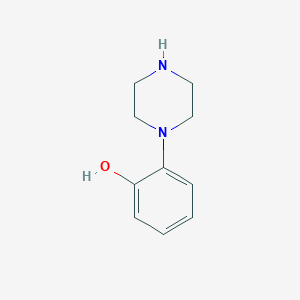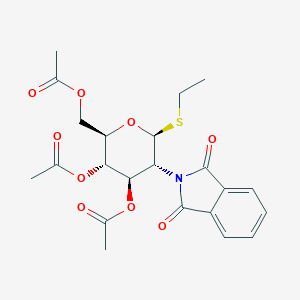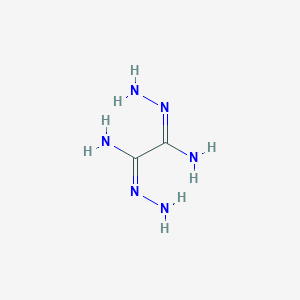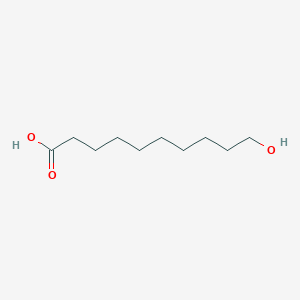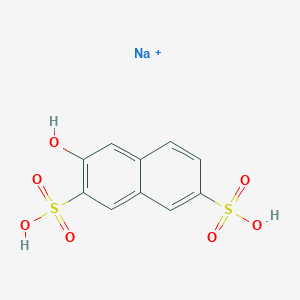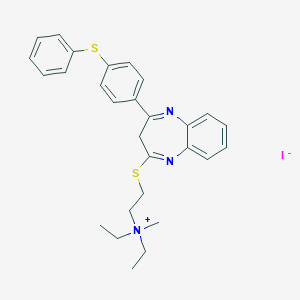
碘化替比佐尼
描述
科学研究应用
碘化替贝隆有几个科学研究应用:
化学: 它被用作研究季铵盐及其反应性的模型化合物。
生物学: 其防腐性能使其在微生物学研究中很有用,特别是在了解其对口腔细菌的影响方面。
作用机制
碘化替贝隆的作用机制涉及其与细菌细胞膜的相互作用。 亲脂性季铵阳离子破坏细菌细胞膜,导致细胞裂解和死亡 . 这种作用对口腔细菌特别有效,使其成为口腔卫生产品中宝贵的化合物。
生化分析
Biochemical Properties
As a quaternary ammonium compound, it likely interacts with various biomolecules in the oral cavity to exert its antiseptic effects .
Cellular Effects
As an antiseptic, it likely disrupts the cellular processes of microorganisms in the mouth, thereby inhibiting their growth .
Molecular Mechanism
As a quaternary ammonium compound, it may interact with the cell membrane of microorganisms, disrupting their structure and leading to cell death .
Transport and Distribution
As a lipophilic compound, it may passively diffuse across cell membranes .
准备方法
碘化替贝隆的合成涉及N,N-二乙基-N-甲基-2-(2-[4-(苯硫基)苯基]-1H-苯并[b][1,4]二氮杂卓-4-基硫代)乙铵与碘的反应 . 反应条件通常包括使用乙腈和磷酸盐缓冲液等溶剂,在特定pH值下进行 . 工业生产方法可能涉及使用类似反应条件的大规模合成,但针对更高的产量和纯度进行了优化。
化学反应分析
碘化替贝隆经历各种化学反应,包括:
氧化: 这种反应可以在特定条件下发生,导致形成氧化产物。
还原: 还原反应可以使用还原剂进行,导致形成还原衍生物。
这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。形成的主要产物取决于所用反应条件和试剂。
相似化合物的比较
碘化替贝隆可以与其他季铵化合物进行比较,例如苯扎氯铵和十六烷基吡啶氯化物。 虽然所有这些化合物都具有防腐性能,但碘化替贝隆由于其特定的结构和在口腔护理中的有效性而独一无二 . 类似的化合物包括:
苯扎氯铵: 通常用作消毒剂和防腐剂。
十六烷基吡啶氯化物: 由于其防腐性能,用于漱口水和喉咙含片中。
属性
IUPAC Name |
diethyl-methyl-[2-[[2-(4-phenylsulfanylphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]ethyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N3S2.HI/c1-4-31(3,5-2)19-20-32-28-21-27(29-25-13-9-10-14-26(25)30-28)22-15-17-24(18-16-22)33-23-11-7-6-8-12-23;/h6-18H,4-5,19-21H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSPICCNZMNDQT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32IN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905128 | |
| Record name | Diethylmethyl(2-((4-(p-(phenylthio)phenyl)-3H-1,5-benzodiazepin-2-yl)thio)ethyl)ammonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54663-47-7 | |
| Record name | Tibezonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54663-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tibezonium iodide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054663477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tibezonium iodide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13702 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tibezonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethylmethyl(2-((4-(p-(phenylthio)phenyl)-3H-1,5-benzodiazepin-2-yl)thio)ethyl)ammonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tibezonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIBEZONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9P274AJEW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Tibezonium iodide as an antimicrobial agent?
A1: While the exact mechanism of action of Tibezonium iodide remains to be fully elucidated, research suggests it exhibits antimicrobial activity against a range of oral bacteria. Studies have demonstrated its effectiveness in reducing bacterial counts in saliva following administration, particularly against Streptococcus pyogenes [, ]. Further research is needed to determine the specific molecular targets and pathways affected by Tibezonium iodide.
Q2: What are the advantages of using Tibezonium iodide in a mucoadhesive buccal drug delivery system?
A2: Tibezonium iodide, when incorporated into mucoadhesive buccal delivery systems, offers several advantages. Firstly, this route of administration allows for localized drug delivery directly to the oral cavity, potentially enhancing efficacy and reducing systemic side effects [, ]. Secondly, mucoadhesive formulations prolong the residence time of the drug at the site of action, leading to sustained release and potentially improved patient compliance [, ].
Q3: What analytical methods have been employed to quantify Tibezonium iodide in biological samples?
A3: A novel RP-HPLC method has been developed and validated for the simultaneous estimation of Tibezonium iodide and Lidocaine Hydrochloride in pharmaceutical formulations and human saliva samples []. This method utilizes a C8 Agilent® column and a mobile phase of acetonitrile and phosphate buffer (pH 4.5) for separation, achieving accurate and precise quantification of both compounds [].
Q4: Has Tibezonium iodide shown any mutagenic potential in preclinical studies?
A4: Tibezonium iodide has undergone mutagenicity testing using the Ames test with Salmonella typhimurium and the host-mediated assay with Schizosaccharomyces pombe. These studies did not reveal any mutagenic activity, indicating a potentially favorable safety profile for this compound [].
Q5: Are there any alternative compounds or materials being investigated for similar applications?
A5: While Tibezonium iodide demonstrates promise in oral healthcare, researchers are continually exploring alternative compounds and materials. For instance, Agarose, a natural polysaccharide, is being investigated as a biocompatible and biodegradable alternative for formulating mucoadhesive buccal gels []. These explorations aim to identify compounds with enhanced properties, improved safety profiles, or potentially lower production costs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


